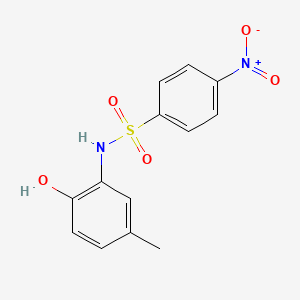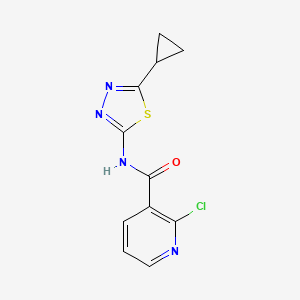
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide, also known as HMPS, is a chemical compound with potential applications in scientific research. It belongs to the sulfonamide class of compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide acts as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of acid-base balance in the body. By inhibiting these enzymes, N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide can disrupt the acid-base balance and lead to a decrease in pH. This can have implications for various physiological processes, including respiration and metabolism.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and disrupt the microtubule network. It has also been found to induce oxidative stress and activate the MAPK signaling pathway. Additionally, N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide in lab experiments is its high purity and stability. It can also be easily synthesized in large quantities, making it a cost-effective option for research. However, one limitation of using N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide in scientific research. One potential application is in the development of new cancer treatments. N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study. Additionally, N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide could be used as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain. Finally, N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide could be further studied as a fluorescent probe for protein labeling, as it has shown potential in this application.
Métodos De Síntesis
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzenesulfonamide with nitric acid and sulfuric acid. The resulting product is then reacted with sodium hydroxide and 4-nitrobenzenesulfonyl chloride to yield N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide. This synthesis method has been optimized to yield high purity N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide with good yields.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide has been used in various scientific research applications, including as an inhibitor of carbonic anhydrase enzymes, as a fluorescent probe for protein labeling, and as a photosensitizer for photodynamic therapy. It has also been studied for its potential use in cancer treatment and as a diagnostic tool for Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-9-2-7-13(16)12(8-9)14-21(19,20)11-5-3-10(4-6-11)15(17)18/h2-8,14,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVLFFHIIKCKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-4-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)

![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)





![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)


